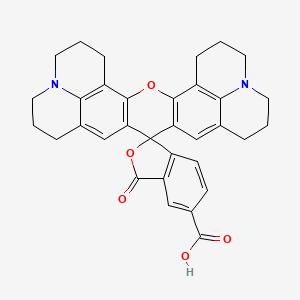![molecular formula C5H13BClNO4S B8082223 [2-(2-boronoethylsulfanyl)-1-carboxyethyl]azanium;chloride](/img/structure/B8082223.png)
[2-(2-boronoethylsulfanyl)-1-carboxyethyl]azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “[2-(2-boronoethylsulfanyl)-1-carboxyethyl]azanium;chloride” is a chemical entity with unique properties and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “[2-(2-boronoethylsulfanyl)-1-carboxyethyl]azanium;chloride” involves multiple steps, each requiring specific reaction conditions. Traditional methods include the pressing method, extrusion method, phase-inversion method, slip casting method, and tape casting method . These methods are tailored to achieve high purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using advanced preparation methods. These methods ensure consistent quality and efficiency, making the compound suitable for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions: “[2-(2-boronoethylsulfanyl)-1-carboxyethyl]azanium;chloride” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products .
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reagents and conditions used. These products are often characterized by their enhanced stability and functionality, making them valuable for further applications .
Aplicaciones Científicas De Investigación
“[2-(2-boronoethylsulfanyl)-1-carboxyethyl]azanium;chloride” has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing complex molecules. In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, it has potential therapeutic uses, while in industry, it is utilized in the production of advanced materials and chemicals .
Mecanismo De Acción
The mechanism of action of “[2-(2-boronoethylsulfanyl)-1-carboxyethyl]azanium;chloride” involves its interaction with specific molecular targets and pathways. These interactions lead to changes in cellular processes, which can be harnessed for therapeutic or industrial purposes. The compound’s effects are mediated through binding to receptors or enzymes, altering their activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to “[2-(2-boronoethylsulfanyl)-1-carboxyethyl]azanium;chloride” include those with analogous chemical structures and properties. These compounds often share similar applications and mechanisms of action but may differ in their efficacy or specificity .
Uniqueness: What sets “this compound” apart from its similar counterparts is its unique combination of stability, reactivity, and versatility. These attributes make it a valuable compound for a wide range of scientific and industrial applications .
Propiedades
IUPAC Name |
[2-(2-boronoethylsulfanyl)-1-carboxyethyl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BNO4S.ClH/c7-4(5(8)9)3-12-2-1-6(10)11;/h4,10-11H,1-3,7H2,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPYJLCQYMAXGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCSCC(C(=O)O)[NH3+])(O)O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(CCSCC(C(=O)O)[NH3+])(O)O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Bis(4-amidinophenyl)furan-bis-O-methylamidoxime; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide]; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide](/img/structure/B8082172.png)
![(2R)-1-{4-[(1aR,6r,10bS)-1,1-Difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl]piperazin-1-yl}-3-(quinolin-5-yloxy)propan-2-ol](/img/structure/B8082178.png)
![(3S)-N-[3-Hydroxy-5-[(1,4,5,6-tetrahydro-5-hydroxy-2-pyriMidinyl)aMino] benzoyl]glycyl-3-(3-broMo-5-t-butylphenyl)-beta-alanine](/img/structure/B8082187.png)



![[3-(Heptyldimethylazaniumyl)propyl]trimethylazanium dibromide](/img/structure/B8082231.png)




